(R)-2-(N-Cbz-3-pyrrolidinyl)-2-propanol
Overview
Description
®-2-(N-Cbz-3-pyrrolidinyl)-2-propanol is a chiral compound that features a pyrrolidine ring substituted with a carbobenzyloxy (Cbz) group and a hydroxyl group on the propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(N-Cbz-3-pyrrolidinyl)-2-propanol typically involves the following steps:
Starting Material: The synthesis begins with ®-3-pyrrolidinylmethanol.
Protection: The amino group of the pyrrolidine ring is protected using a carbobenzyloxy (Cbz) group.
Hydroxylation: The hydroxyl group is introduced at the 2-position of the propanol chain.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for ®-2-(N-Cbz-3-pyrrolidinyl)-2-propanol may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
®-2-(N-Cbz-3-pyrrolidinyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the Cbz protecting group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are used.
Substitution: Reagents like thionyl chloride or tosyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is ®-2-(N-Cbz-3-pyrrolidinyl)-2-propanone.
Reduction: The major product is ®-3-pyrrolidinyl-2-propanol.
Substitution: The major products depend on the substituent introduced, such as ®-2-(N-Cbz-3-pyrrolidinyl)-2-chloropropane.
Scientific Research Applications
®-2-(N-Cbz-3-pyrrolidinyl)-2-propanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and as a precursor for other specialized compounds.
Mechanism of Action
The mechanism of action of ®-2-(N-Cbz-3-pyrrolidinyl)-2-propanol involves its interaction with specific molecular targets. The Cbz group protects the amino group, allowing selective reactions at other sites. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(N-Boc-3-pyrrolidinyl)-2-propanol
- ®-2-(N-Fmoc-3-pyrrolidinyl)-2-propanol
- ®-2-(N-Ac-3-pyrrolidinyl)-2-propanol
Uniqueness
®-2-(N-Cbz-3-pyrrolidinyl)-2-propanol is unique due to the presence of the Cbz protecting group, which offers specific advantages in synthetic chemistry. The Cbz group is stable under a variety of conditions and can be selectively removed when needed, making it a valuable tool in multi-step synthesis.
Properties
IUPAC Name |
benzyl (3R)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,18)13-8-9-16(10-13)14(17)19-11-12-6-4-3-5-7-12/h3-7,13,18H,8-11H2,1-2H3/t13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVILADHIQHZJD-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCN(C1)C(=O)OCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10849442 | |
Record name | Benzyl (3R)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10849442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417789-56-0, 402927-96-2 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-(1-hydroxy-1-methylethyl)-, phenylmethyl ester, (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1417789-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl (3R)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10849442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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